6-aminoundecanedioic Acid
Description
Classification and Structural Characteristics of Amino Dicarboxylic Acid Motifs
Amino dicarboxylic acids are broadly classified based on the relative positions of the amino and carboxyl groups. wikipedia.org While alpha-amino acids, where the amino group is on the carbon adjacent to a carboxyl group, are the fundamental units of proteins, alpha,omega-amino dicarboxylic acids represent a different structural motif. wikipedia.orgkhanacademy.org In these compounds, an amino group and two carboxyl groups are present. The defining feature of an alpha,omega-amino dicarboxylic acid is the presence of a carboxyl group at each terminus of an aliphatic chain, with an amino group attached somewhere along this chain.
The general structure can be represented as HOOC-(CH₂)m-CH(NH₂)-(CH₂)n-COOH. The specific properties and reactivity of these molecules are dictated by the length of the hydrocarbon chain (m+n+1) and the position of the amino group. The presence of two carboxyl groups allows for the formation of polyesters and polyamides, while the amino group introduces a site for further functionalization or peptide bond formation. The spatial separation of the charged groups (the protonated amine and the deprotonated carboxylates under physiological conditions) also influences their solubility and intermolecular interactions. libretexts.org
Historical Context of Amino Acid Derivatives in Organic and Biochemical Sciences
The study of amino acids and their derivatives has been a cornerstone of organic and biochemical research for over a century. acs.org The initial focus was on the 22 proteinogenic amino acids that form the basis of life. wikipedia.org However, scientific curiosity soon expanded to non-proteinogenic amino acids and their derivatives due to their diverse biological activities and potential as synthetic building blocks.
Historically, the modification of amino acids was explored to understand their roles in biological processes beyond protein synthesis, such as neurotransmission and metabolism. amerigoscientific.comfrontiersin.org In organic synthesis, amino acid derivatives have been instrumental as chiral synthons and catalysts. researchgate.net The development of methods to create derivatives, such as N-alkylation and the formation of amide bonds, has allowed chemists to tailor the properties of these molecules for specific applications, including the synthesis of pharmaceuticals and novel materials. frontiersin.orgresearchgate.net The ability to synthesize long-chain amino diacids, a more complex derivative class, represents a significant advancement in this field.
Contemporary Relevance of Long-Chain Amino Diacids in Synthetic and Biological Systems
Long-chain amino dicarboxylic acids, including 6-aminoundecanedioic acid, are of growing interest in modern chemical research. In synthetic chemistry, their bifunctional nature makes them ideal monomers for the production of specialty polyamides and copolyamides. justia.com These polymers can exhibit unique properties, such as improved flexibility and biodegradability, due to the long hydrocarbon chain and the presence of the amino acid moiety.
From a biological and pharmaceutical perspective, long-chain amino diacids are being investigated for their potential in drug delivery and the synthesis of complex bioactive molecules. google.comresearchgate.net For instance, they can be incorporated into larger molecular structures, such as those designed for DNA binding and cleavage, where the length and functionality of the linker are critical for activity. caltech.edu Furthermore, the microbial synthesis of long-chain dicarboxylic acids from renewable resources is an active area of research, aiming to provide sustainable alternatives to petroleum-based chemical production. researchgate.netnih.gov The enzymatic conversion of fatty acids into dicarboxylic acids and subsequently into amino dicarboxylic acids represents a green chemistry approach to producing these valuable compounds. researchgate.net
Detailed Research Findings on this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its identity as a long-chain amino dicarboxylic acid places it within a class of compounds with known applications and synthetic relevance.
Synthesis and Properties
The synthesis of aminodicarboxylic acids can be complex. One documented, though intricate, synthesis involving a related compound, 3,6,9-tri-(Z)-aminoundecanedioic acid, starts with the protection of a polyamine, followed by N-alkylation with t-butylbromoacetate to introduce the carboxylic acid functionalities. caltech.edu Subsequent deprotection steps yield the final amino diacid. caltech.edu It is plausible that a similar, multi-step synthetic strategy could be adapted for the preparation of this compound.
The physical and chemical properties of this compound would be influenced by its constituent functional groups. Like other dicarboxylic acids, it is expected to be a solid at room temperature. wikipedia.org The presence of both acidic carboxyl groups and a basic amino group means the molecule will exist as a zwitterion at its isoelectric point. The undecanedioic acid backbone suggests some solubility in organic solvents, while the polar functional groups would impart a degree of water solubility, particularly at pH values away from the isoelectric point.
Applications in Polymer Chemistry
Long-chain dicarboxylic acids are widely used as monomers in the production of polyamides and polyesters. researchgate.net For example, undecanedioic acid is a known component in the synthesis of certain polymers. chemsrc.com The introduction of an amino group, as in this compound, would create a monomer with three reactive sites. This could be utilized to produce cross-linked or branched polymers with tailored properties. A patent mentions the use of this compound in the synthesis of thermoplastic copolyamides, highlighting its potential in the field of materials science. justia.com
Potential Biological and Pharmaceutical Relevance
Interactive Data Table: Properties of Related Dicarboxylic Acids
To provide context for the properties of this compound, the following table details the characteristics of some common dicarboxylic acids.
| Common Name | Systematic IUPAC Name | Structure | pKa1 | pKa2 |
| Oxalic acid | ethanedioic acid | HOOC-COOH | 1.27 | 4.27 |
| Malonic acid | propanedioic acid | HOOC-(CH₂) -COOH | 2.85 | 5.05 |
| Succinic acid | butanedioic acid | HOOC-(CH₂)₂-COOH | 4.21 | 5.41 |
| Glutaric acid | pentanedioic acid | HOOC-(CH₂)₃-COOH | 4.34 | 5.41 |
| Adipic acid | hexanedioic acid | HOOC-(CH₂)₄-COOH | 4.41 | 5.41 |
| Pimelic acid | heptanedioic acid | HOOC-(CH₂)₅-COOH | 4.50 | 5.43 |
| Suberic acid | octanedioic acid | HOOC-(CH₂)₆-COOH | 4.52 | 5.40 |
| Azelaic acid | nonanedioic acid | HOOC-(CH₂)₇-COOH | 4.55 | 5.41 |
| Sebacic acid | decanedioic acid | HOOC-(CH₂)₈-COOH | 4.72 | 5.45 |
| Undecanedioic acid | undecanedioic acid | HOOC-(CH₂)₉-COOH | - | - |
Data sourced from various chemical databases and literature. pKa values can vary slightly depending on the measurement conditions. libretexts.orgwikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
104178-12-3 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-aminoundecanedioic acid |
InChI |
InChI=1S/C11H21NO4/c12-9(5-1-3-7-10(13)14)6-2-4-8-11(15)16/h9H,1-8,12H2,(H,13,14)(H,15,16) |
InChI Key |
CYQNLOGQMXTRSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(CCCCC(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Aminoundecanedioic Acid and Its Derivatives
Retrosynthetic Analysis and Precursor Identification for 6-Aminoundecanedioic Acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. chemistry.coachslideshare.netscripps.eduegrassbcollege.ac.in For this compound, the primary disconnections involve the carbon-nitrogen bond and the carbon-carbon bonds of the undecane (B72203) backbone.
A logical retrosynthetic approach would disconnect the C-N bond at the 6-position, suggesting a precursor such as a 6-oxo-undecanedioic acid derivative, which could undergo reductive amination. Another key disconnection can be made at the C5-C6 or C6-C7 bond, pointing towards a strategy involving the coupling of two smaller fragments.
Key Precursors Identified through Retrosynthetic Analysis:
From Reductive Amination:
6-Oxo-undecanedioic acid: This precursor can be synthesized through various methods, including the ozonolysis of a cyclic alkene like cyclododecene, followed by selective reduction or oxidation.
From Nucleophilic Substitution:
A 6-halo-undecanedioic acid derivative: The amino group can be introduced via substitution with an ammonia (B1221849) equivalent or a protected amine source like sodium azide (B81097) followed by reduction.
From C-C Bond Formation:
Coupling of a 5-carbon and a 6-carbon fragment: This could involve, for example, the reaction of a Grignard reagent derived from a 5-halopentanoic acid ester with a 6-carbon aldehyde-ester.
A plausible retrosynthetic pathway is illustrated below:
This analysis highlights the importance of readily available cyclic precursors and established organic reactions for the construction of the undecanedioic acid backbone.
Stereocontrolled Synthesis Strategies for Chiral Amino Diacid Centers
Introducing a stereocenter at the C-6 position of this compound with high enantiomeric excess is a significant synthetic challenge. Modern asymmetric synthesis provides several powerful methodologies to achieve this. thieme.dersc.org
Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation
Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of the desired enantiomer. nih.govfrontiersin.org
Asymmetric Hydrogenation: The reduction of an enamine precursor, derived from 6-oxo-undecanedioic acid, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can afford the chiral amine directly with high enantioselectivity.
Asymmetric Reductive Amination: This powerful transformation directly converts a ketone to a chiral amine. The use of a chiral catalyst, such as a chiral phosphoric acid or a metal complex, can control the stereochemical outcome of the imine reduction. ineosopen.org
Table 1: Examples of Asymmetric Catalysts in Amino Acid Synthesis
| Catalyst Type | Metal/Core | Chiral Ligand/Motif | Application | Typical ee (%) |
| Transition Metal Catalyst | Rhodium | DuPhos | Asymmetric Hydrogenation | >95 |
| Transition Metal Catalyst | Ruthenium | BINAP | Asymmetric Hydrogenation | >90 |
| Organocatalyst | Phosphoric Acid | BINOL-derived | Asymmetric Reductive Amination | 85-99 |
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a diastereoselective reaction, after which the auxiliary is removed. rsc.orgrsc.orgwikipedia.orgtcichemicals.comresearchgate.net
Evans Asymmetric Alkylation: An oxazolidinone chiral auxiliary can be acylated with a derivative of undecanedioic acid. Subsequent enolization and alkylation can be used to form one of the C-C bonds adjacent to the future amino group, with the auxiliary controlling the stereochemistry. researchgate.net
Schöllkopf Bis-Lactim Ether Method: This method utilizes a chiral auxiliary derived from valine to create new chiral amino acids. wikipedia.org A bislactim ether of a glycine-valine diketopiperazine can be deprotonated and alkylated with high diastereoselectivity. Subsequent hydrolysis releases the new chiral amino acid and the recoverable chiral auxiliary.
Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netacs.orgacs.orgfigshare.comresearchgate.net
Proline-derived Catalysts: These catalysts can be used to catalyze asymmetric Mannich reactions, where a pre-formed imine or an in-situ generated imine from an aldehyde and an amine reacts with a nucleophile to form a new C-C and C-N bond stereoselectively.
Table 2: Comparison of Chiral Auxiliary and Organocatalytic Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral Auxiliary | Diastereoselective reaction directed by a covalently bonded chiral molecule. | High diastereoselectivity, reliable. rsc.orgrsc.org | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |
| Organocatalysis | Catalytic cycle using a small chiral organic molecule. researchgate.netacs.org | Low toxicity, operational simplicity, catalytic amount of chiral source. acs.org | May have lower turnover numbers compared to metal catalysts, catalyst loading can be high. |
Orthogonal Protecting Group Chemistry for Multifunctional Amino Diacids
The presence of three reactive functional groups (two carboxylic acids and one amine) in this compound necessitates a sophisticated protecting group strategy to enable selective modifications. Orthogonal protecting groups are crucial, as they can be removed under different conditions without affecting each other. wikipedia.orgiris-biotech.denih.govresearchgate.netorganic-chemistry.org
For instance, the amino group can be protected as a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. One carboxylic acid can be protected as a benzyl (B1604629) (Bn) ester, removable by hydrogenolysis, and the other as a tert-butyl (tBu) ester, which is acid-labile. iris-biotech.denih.gov This strategy allows for the selective deprotection and derivatization of each functional group independently.
Table 3: Orthogonal Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amino | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Carboxylic Acid | Benzyl ester | OBn | Hydrogenolysis (H2, Pd/C) |
| Carboxylic Acid | tert-Butyl ester | OtBu | Acid (e.g., Trifluoroacetic Acid) |
Chemical Transformations and Derivatization of this compound
The functional groups of this compound can be transformed into a variety of derivatives, which is essential for its application in materials science and medicinal chemistry. justia.comgoogle.comgoogle.com
Amidation and Esterification Reactions
Amidation: The carboxylic acid groups can be converted to amides by reaction with amines in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govmdpi.comanalis.com.myfrontiersin.org The amino group of this compound can also undergo acylation to form an amide bond. Protecting group strategies are essential to control which functional group reacts.
Esterification: The carboxylic acid groups can be esterified by reaction with alcohols under acidic conditions (Fischer esterification) or by using activating agents. orgsyn.orgchemistrystudent.comsavemyexams.comchemguide.co.ukorganic-chemistry.org For example, the Yamaguchi esterification, which proceeds via a mixed anhydride (B1165640), is effective for sterically hindered alcohols. organic-chemistry.org
The derivatization of amino acids often involves the use of reagents that react with the amino group to form stable, easily detectable products for analytical purposes. waters.comnih.govthermofisher.comgcms.czresearchgate.net For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with primary and secondary amines to yield highly fluorescent derivatives. waters.comnih.gov
Table 4: Common Reagents for Amidation and Esterification
| Reaction | Reagent | Conditions |
| Amidation | Dicyclohexylcarbodiimide (DCC) | Room temperature, aprotic solvent |
| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Aqueous or organic solvent, mild pH |
| Esterification | Sulfuric Acid (catalyst) | Reflux in alcohol (Fischer) |
| Esterification | 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) | Two steps: anhydride formation then alcohol addition |
Chain Elongation and Functional Group Interconversion
The synthesis of this compound presents a significant regiochemical challenge due to the need to install an amine functionality at the C6 position of an eleven-carbon dicarboxylic acid backbone. Direct functionalization of undecanedioic acid is inefficient due to the chemical inertness of the aliphatic methylene (B1212753) groups. Consequently, advanced synthetic strategies typically rely on building the carbon skeleton from smaller, functionalized precursors through chain elongation or employing functional group interconversion (FGI) on a pre-existing cyclic or linear scaffold.
A prominent and effective strategy involves the ring-opening of a C6 cyclic precursor followed by a subsequent chain elongation step. This approach leverages the inherent reactivity of cyclic esters (lactones) to install the initial amino and carboxyl functionalities. For instance, a robust synthesis can commence from cyclohexanone, a readily available starting material.
The key transformations in this pathway are outlined below:
Baeyer-Villiger Oxidation: Cyclohexanone is oxidized to ε-caprolactone. This reaction introduces an ester into the six-membered ring, transforming it into a seven-membered lactone, which serves as a C6 linear chain precursor upon ring-opening.
Nucleophilic Ring-Opening: The ε-caprolactone is opened using a protected amine nucleophile. A common method is the Gabriel synthesis, where potassium phthalimide (B116566) acts as the nucleophile. This step cleanly installs a terminal phthalimide-protected amine and a terminal carboxylate, yielding potassium 6-(1,3-dioxoisoindolin-2-yl)hexanoate.
Chain Elongation: The C6 intermediate is elongated by five carbons to construct the full C11 backbone. This is achieved by first converting the carboxylate into a more reactive species, such as an aldehyde, after esterification and reduction. A subsequent Wittig reaction with a C5 ylide, such as that derived from (4-carboxybutyl)triphenylphosphonium bromide, couples the two fragments. This creates a C11 chain containing a cis-alkene.
Reduction and Deprotection: The alkene is saturated via catalytic hydrogenation (e.g., using H₂/Pd-C). Finally, global deprotection is performed. The phthalimide group is removed with hydrazine (B178648) hydrate (B1144303), and the carboxylic acid groups are liberated, yielding the target this compound.
The following table summarizes a representative synthetic sequence based on this strategy.
| Step | Transformation | Key Reagents & Conditions | Intermediate/Product | Typical Yield |
|---|---|---|---|---|
| 1 | Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (mCPBA), CH₂Cl₂ | ε-Caprolactone | ~90% |
| 2 | Ring-Opening / Amination | Potassium phthalimide, DMF, heat | Potassium 6-(1,3-dioxoisoindolin-2-yl)hexanoate | ~85% |
| 3 | Chain Elongation (Wittig) | 1. Esterification (SOCl₂/MeOH) 2. Reduction (DIBAL-H) 3. Wittig Reaction with (Ph₃P⁺(CH₂)₄COOH)Br⁻, KHMDS | 11-(1,3-Dioxoisoindolin-2-yl)undec-5-enedioic acid | ~55-65% (over 3 steps) |
| 4 | Hydrogenation & Deprotection | 1. H₂, Pd/C, EtOH 2. Hydrazine hydrate (N₂H₄·H₂O), EtOH, reflux | This compound | ~80% (over 2 steps) |
Synthesis of this compound-Containing Peptide Mimetics and Bioconjugates
This compound is a valuable building block in medicinal chemistry and biotechnology, primarily serving as a non-proteinogenic amino acid (NPAA) or a flexible linker. Its unique structure—a long, hydrophobic aliphatic chain flanked by an amine at a central position and two terminal carboxyl groups—allows for the creation of sophisticated molecular architectures. The synthesis of conjugates requires precise control over its multiple reactive sites through orthogonal protection strategies.
Synthesis of Peptide Mimetics:
In peptidomimetics, this compound can be incorporated into peptide backbones to act as a spacer, a turn-inducer, or a scaffold. To achieve this, an orthogonally protected derivative is essential. A common derivative is N-Fmoc-6-amino-11-(tert-butoxycarbonyl)undecanoic acid . In this molecule:
The amine is protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, compatible with standard solid-phase peptide synthesis (SPPS).
The distal carboxyl group is protected as an acid-labile tert-butyl (tBu) ester.
The proximal carboxyl group remains free for coupling to a resin-bound peptide chain.
This building block can be seamlessly integrated into an automated or manual peptide synthesizer. The free carboxyl group is activated using standard coupling reagents (e.g., HATU, HOBt/DCC) and reacted with the N-terminal amine of the growing peptide. Following coupling, the Fmoc group is removed with piperidine, revealing a new amine for further chain elongation. The tBu ester remains intact until the final cleavage step with strong acid (e.g., trifluoroacetic acid), which simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.
The table below outlines the incorporation of this linker into a model peptide sequence.
| Process Step | Description | Reagents & Conditions | Result |
|---|---|---|---|
| 1. Activation & Coupling | The free carboxyl group of the protected linker is activated and coupled to the N-terminus of a resin-bound peptide (e.g., H-Gly-Resin). | N-Fmoc-6-amino-11-(tBu-ester)undecanoic acid, HATU, DIPEA, in DMF | Fmoc-[Linker]-Gly-Resin |
| 2. Fmoc Deprotection | The N-terminal Fmoc group on the linker is removed to prepare for the next coupling step. | 20% Piperidine in DMF | H₂N-[Linker]-Gly-Resin |
| 3. Chain Elongation | The next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) is coupled to the linker's free amine. | Fmoc-Ala-OH, HATU, DIPEA, in DMF | Fmoc-Ala-[Linker]-Gly-Resin |
| 4. Cleavage & Global Deprotection | The final peptide is cleaved from the solid support, and all acid-labile protecting groups (including the linker's tBu ester) are removed. | 95% Trifluoroacetic acid (TFA), H₂O, TIS | H-Ala-[this compound]-Gly-OH |
Synthesis of Bioconjugates:
As a bioconjugation linker, this compound provides a defined-length spacer arm that separates a payload (e.g., a drug, imaging agent, or fluorophore) from a biomolecule (e.g., an antibody or protein). This separation minimizes steric hindrance and helps preserve the biological activity of the protein.
A typical bioconjugation strategy involves sequential coupling. First, one of the carboxyl groups of a mono-N-protected linker (e.g., N-Boc-6-aminoundecanedioic acid ) is activated, often as an N-hydroxysuccinimide (NHS) ester. This activated linker reacts selectively with primary amines (e.g., lysine (B10760008) side chains) on the biomolecule. After conjugation, the Boc protecting group is removed under mild acidic conditions, exposing the linker's amine. This amine is then available for conjugation to a payload that has a suitable reactive group, such as an isothiocyanate or an activated carboxyl group. This modular approach allows for the precise and controlled assembly of complex bioconjugates.
Investigations into the Biochemical Roles and Metabolic Fates of Amino Diacids
Theoretical Biosynthetic Pathways of Long-Chain Amino Diacids in Biological Systems
The biosynthesis of a long-chain amino diacid like 6-aminoundecanedioic acid in biological systems is not a well-documented natural process. However, theoretical pathways can be proposed based on known metabolic routes for similar molecules, such as dicarboxylic acids and amino acids. osti.govalfa-chemistry.com A primary theoretical route involves the modification of a pre-existing long-chain dicarboxylic acid.
One plausible pathway begins with undecanedioic acid, a C11 α,ω-dicarboxylic acid. The biosynthesis of long-chain dicarboxylic acids is known to occur in certain yeasts, like Candida tropicalis, through the ω-oxidation pathway of fatty acids or alkanes. alfa-chemistry.comfraunhofer.de This process involves the terminal oxidation of a fatty acid at the ω-carbon, followed by further oxidation to a carboxylic acid, resulting in a dicarboxylic acid. alfa-chemistry.comfrontiersin.org
Once undecanedioic acid is formed, the introduction of an amino group at the C-6 position would be required. This could theoretically be achieved through the action of an aminotransferase. This enzymatic reaction would involve the transfer of an amino group from a donor molecule, such as glutamate (B1630785) or alanine, to the 6-oxo-undecanedioic acid intermediate. The generation of this keto acid intermediate would necessitate a hydroxylation step at the C-6 position, followed by oxidation to a ketone, catalyzed by a dehydrogenase.
Alternatively, a pathway could start from an amino-fatty acid. For instance, the ω-oxidation of 6-aminoundecanoic acid could potentially yield this compound. The biosynthesis of ω-amino fatty acids has been explored in engineered microorganisms. frontiersin.org For example, by introducing an ω-transaminase into a yeast strain capable of ω-oxidation, hydrocarbons can be converted to α,ω-diamines and ω-amino fatty acids. frontiersin.org
A summary of a theoretical biosynthetic pathway is presented below:
| Step | Precursor | Intermediate | Enzyme Class |
| 1 | Undecanoic Acid | ω-Hydroxyundecanoic Acid | Cytochrome P450 Monooxygenase |
| 2 | ω-Hydroxyundecanoic Acid | Undecanedioic Acid | Alcohol/Aldehyde Dehydrogenase |
| 3 | Undecanedioic Acid | 6-Hydroxyundecanedioic Acid | Hydroxylase |
| 4 | 6-Hydroxyundecanoic Acid | 6-Oxo-undecanedioic Acid | Dehydrogenase |
| 5 | 6-Oxo-undecanedioic Acid | This compound | Aminotransferase |
Enzymatic Catalysis and Biotransformations Involving Amino Diacid Substrates
The enzymatic transformations of amino diacids are central to their metabolic fate. Key enzyme families, including aminotransferases, carboxylases, reductases, and dehydrogenases, would be involved in both the synthesis and degradation of this compound.
Aminotransferases , also known as transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the interconversion of an amino acid and an α-keto acid. mdpi.comslideshare.net The mechanism involves two half-reactions. In the first, the amino group of the amino acid substrate is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing an α-keto acid. In the second half-reaction, the amino group from PMP is transferred to another α-keto acid, regenerating the PLP cofactor and forming a new amino acid. mdpi.com In the context of this compound, an aminotransferase could catalyze its formation from 6-oxo-undecanedioic acid or its degradation by transferring the amino group to an α-keto acid like α-ketoglutarate, forming glutamate and 6-oxo-undecanedioic acid. researchgate.net The specificity of aminotransferases for dicarboxylic acid substrates has been noted; for instance, aspartate aminotransferase acts on the C4 dicarboxylic amino acid aspartate. oup.comnih.gov
Carboxylases catalyze the addition of a carboxyl group to a substrate. nih.gov While not directly involved in the primary structure of this compound, they are crucial in the metabolism of related precursors. For example, pyruvate (B1213749) carboxylase is a biotin-dependent enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, a key anaplerotic reaction. nih.gov Another relevant type is the crotonyl-CoA carboxylase/reductase, which catalyzes the reductive carboxylation of an enoyl-CoA ester, a reaction that is not dependent on ATP or biotin. pnas.orgpnas.org Theoretically, a decarboxylase could act on a C12 amino diacid to produce a C11 compound, or a carboxylase could add a carboxyl group to a C10 amino monocarboxylic acid.
Reductases are enzymes that catalyze reduction reactions. Carboxylic acid reductases (CARs) are a notable class of enzymes that can reduce carboxylic acids to aldehydes. nih.govresearchgate.netgoogle.com These large, multi-domain enzymes utilize ATP and NADPH to carry out this reduction. nih.govacs.org A CAR could potentially act on one of the carboxyl groups of this compound, converting it to an amino-aldehyde-carboxylic acid. Further reduction by an alcohol dehydrogenase could then yield an amino-alcohol-carboxylic acid.
Dehydrogenases catalyze the oxidation of a substrate by transferring hydrogen to an acceptor, such as NAD⁺ or FAD. In the context of amino diacid metabolism, dehydrogenases would be critical. For example, the conversion of a hydroxyl group to a keto group, a necessary step in the proposed biosynthetic pathway for this compound, would be catalyzed by a dehydrogenase. pu-toyama.ac.jp Glutamate dehydrogenase, for example, plays a key role in amino acid metabolism by catalyzing the oxidative deamination of glutamate to α-ketoglutarate and ammonia (B1221849). libretexts.org
Microbial Metabolism of Related Amino Acids and Dicarboxylic Acids
The metabolic pathways for amino acids and dicarboxylic acids in microorganisms provide a framework for understanding the potential fate of this compound.
Catabolic Pathways: Microorganisms have evolved diverse pathways to degrade a wide variety of organic compounds to use as carbon and energy sources. The catabolism of dicarboxylic acids often involves β-oxidation, similar to fatty acid degradation. asm.orgresearchgate.net For a long-chain amino diacid, the degradation would likely commence with the removal of the amino group via transamination, as previously described. nih.gov The resulting keto-dicarboxylic acid could then enter a β-oxidation-like pathway. The catabolism of amino acids is a central process in microbial metabolism, feeding intermediates into the citric acid cycle. libretexts.orgcabidigitallibrary.org For instance, the degradation of lysine (B10760008) in some bacteria proceeds through intermediates that are subsequently converted to glutarate, which then enters the TCA cycle. frontiersin.org
Anabolic Pathways: Microorganisms can synthesize all 20 proteinogenic amino acids from central metabolic intermediates. wikipedia.orgnih.gov For example, aspartate and glutamate are synthesized from the TCA cycle intermediates oxaloacetate and α-ketoglutarate, respectively. wikipedia.org These amino acids can then serve as precursors for the synthesis of other amino acids. The synthesis of dicarboxylic acids, as mentioned, is a feature of some yeasts, which utilize the ω-oxidation pathway. alfa-chemistry.com Engineered microbial systems have been developed for the production of various dicarboxylic acids and amino acids, demonstrating the flexibility of microbial metabolism. frontiersin.orgpnas.org
The metabolism of amino acids is intricately linked to central carbon and nitrogen metabolism. kegg.jp The balance of amino acid pools is critical for microbial growth and survival. cabidigitallibrary.org In complex microbial communities, the secretion and uptake of amino acids and their derivatives can influence the composition and function of the ecosystem. frontiersin.org While the specific role of this compound in microbial physiology is unknown, its structure suggests it could potentially be utilized as a carbon and nitrogen source by some microorganisms, or it could play a role in interspecies interactions within a microbial community.
Integration of Amino Diacids into Hypothetical Biomacromolecular Structures
The integration of non-standard amino acids into biomacromolecular structures is a burgeoning field of research, offering the potential to create novel polymers with unique properties. While extensive research exists for the 20 proteinogenic amino acids, the roles and incorporation of amino diacids, particularly long-chain variants like this compound, are less understood. Direct research on the biochemical roles and metabolic fate of this compound is limited in publicly available scientific literature. However, based on the principles of polymer chemistry and the known reactivity of its functional groups, we can construct a hypothetical framework for its integration into macromolecular structures.
Amino diacids, possessing both an amino and two carboxylic acid functional groups, are ideal candidates for the synthesis of polyamides. Polyamides are polymers characterized by repeating units linked by amide bonds (-CO-NH-). mdpi.com This is the same type of bond that links amino acids together in proteins. harvard.edu The presence of a second carboxylic acid group in an amino diacid offers a site for further branching or cross-linking, potentially leading to complex, three-dimensional polymer networks.
The synthesis of polyamides from amino acid-like monomers can occur through condensation polymerization, where the amino group of one monomer reacts with the carboxylic acid group of another, releasing a small molecule, such as water. britannica.com In the case of this compound, it could theoretically self-polymerize, with the amino group of one molecule reacting with one of the carboxylic acid groups of another molecule to form a linear polyamide chain. The remaining carboxylic acid group on each monomer unit would then be available for creating branches or for further reactions.
Hypothetical Polyamide Structure from this compound:
A hypothetical linear polyamide formed from the self-condensation of this compound would have the following repeating unit:
-[NH-(CH₂)₅-CH(COOH)-(CH₂)₄-CO]-
This structure would feature a pendant carboxylic acid group on each repeating unit, which could significantly influence the polymer's properties, such as its solubility, hydrophilicity, and potential for post-polymerization modification.
The integration of such non-standard monomers into polymers can also be facilitated by enzymatic processes. snu.ac.kr Lipases and proteases, for instance, can catalyze the formation of ester and amide bonds under mild conditions. snu.ac.krmdpi.com While specific enzymatic pathways for the polymerization of this compound have not been documented, the existence of enzymes that act on dicarboxylic acids and amino acids suggests the theoretical possibility of biocatalytic routes to polyamides based on this monomer. researchgate.netnih.gov
The metabolic fate of long-chain dicarboxylic acids typically involves β-oxidation within peroxisomes, which breaks them down into shorter-chain diacids and acetyl-CoA. nih.gov It is plausible that this compound, if introduced into a biological system, would be recognized by the enzymes of fatty acid and amino acid metabolism. The long hydrocarbon chain would likely be targeted by ω-oxidation and subsequent β-oxidation pathways, similar to other dicarboxylic acids. nih.govresearchgate.net The presence of the amino group might lead to its deamination and further processing through amino acid catabolic pathways. researchgate.net
The following table provides physicochemical data for related compounds to offer context, due to the lack of specific experimental data for this compound.
| Property | Undecanedioic Acid | 11-Aminoundecanoic Acid | Glycine |
| Molecular Formula | C₁₁H₂₀O₄ scribd.com | C₁₁H₂₃NO₂ | C₂H₅NO₂ mdpi.com |
| Molecular Weight | 216.27 g/mol scribd.com | 201.32 g/mol | 75.07 g/mol mdpi.com |
| Melting Point | 108-110 °C scribd.com | 185-188 °C | 233 °C (decomposes) mdpi.com |
| Functional Groups | Two Carboxylic Acids scribd.com | One Amino, One Carboxylic Acid | One Amino, One Carboxylic Acid mdpi.com |
The hypothetical integration of this compound into biomacromolecules presents an intriguing prospect for materials science. The resulting polyamides could exhibit novel properties due to the regular spacing of the pendant carboxyl groups. These groups could serve as handles for attaching other molecules, such as drugs for targeted delivery systems, or for creating hydrogels with specific pH-responsive behaviors. Further research into the synthesis and characterization of polymers derived from this compound is needed to validate these hypotheses and explore their potential applications.
Structure Activity Relationship Sar and Computational Studies of 6 Aminoundecanedioic Acid Analogues
Conformational Analysis and Molecular Modeling of Amino Diacid Structures
The three-dimensional shape (conformation) of 6-aminoundecanedioic acid is not static but exists as an ensemble of interconverting structures, especially in solution. The flexibility of the eleven-carbon backbone, coupled with the hydrogen bonding capabilities of the amino and carboxyl groups, dictates a complex conformational energy landscape. Conformational analysis is therefore essential to understand how the molecule might present itself to a binding partner, such as a receptor or enzyme. nih.gov
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the intrinsic electronic and geometric properties of a molecule in the absence of solvent effects. physchemres.org Methods like DFT with the B3LYP functional and a 6-31G* basis set can provide accurate geometries and a detailed picture of the electron distribution. arxiv.orgresearchgate.net
For this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformer in the gas phase. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net Furthermore, Mulliken population analysis can assign partial charges to each atom, identifying nucleophilic and electrophilic centers that are crucial for intermolecular interactions. nih.gov
Hypothetical Electronic and Geometric Properties of this compound
This table presents conceptual data for illustrative purposes, as specific experimental or computational results for this molecule are not available in the cited literature.
| Property | Calculated Value (Hypothetical) | Significance |
| Total Energy | -955.7 Hartree | Represents the total electronic energy of the optimized structure. |
| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |
| Mulliken Charge (N) | -0.45 e | The negative charge on the nitrogen atom suggests it is a likely site for electrophilic attack or hydrogen bond donation. |
| Mulliken Charge (C=O) | +0.55 e | The positive charge on the carbonyl carbons indicates their electrophilic nature. |
Data is illustrative and not derived from actual experimental results.
While quantum calculations are powerful for single molecules, Molecular Dynamics (MD) simulations are essential for understanding the behavior of molecules in a more realistic biological environment, such as in aqueous solution. mdpi.comdiva-portal.org MD simulations model the movements of atoms over time by applying classical mechanics, allowing for the exploration of the conformational space available to the molecule at a given temperature and pressure. nih.govmdpi.com
An all-atom MD simulation of this compound in a box of explicit water molecules would reveal how the flexible undecanedioic chain folds and moves. mpg.de It would also show how the amino and carboxyl groups interact with surrounding water molecules through hydrogen bonding. These simulations can quantify the relative populations of different conformers, from fully extended to various folded states, providing a dynamic picture of the molecule's structure in solution. This information is crucial, as the biologically active conformation may not be the lowest energy state found in a vacuum. nih.gov
Hypothetical Conformational States of this compound in Water from MD Simulations
This table presents conceptual data for illustrative purposes.
| Conformational State | Key Dihedral Angles (Hypothetical) | Population (%) | Description |
| Extended | C4-C5-C6-C7: ~180° | 35% | The carbon backbone is in a linear, zig-zag conformation. |
| U-Shaped Fold | C4-C5-C6-C7: ~60° | 45% | The chain folds back on itself, potentially bringing the two carboxyl groups into proximity. |
| Amino-Terminal Fold | N-C6-C7-C8: ~70° | 15% | A fold initiated by the central amino group. |
| Other Globular | Various | 5% | More compact, less defined folded states. |
Data is illustrative and not derived from actual experimental results.
Theoretical Examination of Interactions with Receptor Sites and Macromolecular Targets
Given its structure as a long-chain amino dicarboxylic acid, this compound could potentially interact with fatty acid binding proteins (FABPs) or receptors that recognize dicarboxylates. nih.govru.nl Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), and to estimate the strength of the interaction. nih.gov
A theoretical docking study could be performed by placing this compound into the binding site of a protein like human liver fatty acid-binding protein. The docking algorithm would sample numerous positions and conformations of the ligand within the receptor's binding pocket, scoring them based on factors like electrostatic complementarity and van der Waals interactions. The results would highlight the most probable binding mode and identify key amino acid residues in the receptor that form hydrogen bonds or hydrophobic contacts with the ligand. This provides a structural hypothesis for the molecule's mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govsemanticscholar.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com
To build a QSAR model for this compound analogues, one would first design a virtual library of related compounds with variations in chain length, the position of the amino group, or substitutions on the backbone. For each analogue, a set of numerical parameters, or "descriptors," would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates these descriptors with a known (or hypothetical) biological activity. The predictive power of the model is rigorously tested through internal and external validation techniques. nih.gov A robust QSAR model provides valuable insights into which molecular features are most important for the desired activity. nih.gov
Hypothetical QSAR Model for Analogues
This table presents a conceptual QSAR model for illustrative purposes.
| Statistical Parameter | Value (Hypothetical) | Description |
| R² (Correlation Coefficient) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.78 | A measure of the model's internal predictive ability; a value > 0.5 is generally considered good. |
| F-statistic | 55.4 | Indicates the statistical significance of the regression model. |
| Standard Error | 0.21 | Measures the accuracy of the predictions. |
Data is illustrative and not derived from actual experimental results.
Influence of Stereochemistry and Chain Length on Potential Molecular Recognition
The amino group at the 6-position of this compound makes this carbon a chiral center (unless it is part of a planar group in a derivative). The (R) and (S) enantiomers would present the amino group in different spatial orientations. Since biological receptors are themselves chiral, they often exhibit a strong preference for one enantiomer over the other. This enantioselectivity arises from the ability of one enantiomer to form a more stable, three-point interaction with the receptor site compared to its mirror image.
Polymer Chemistry and Advanced Materials Science Applications of 6 Aminoundecanedioic Acid As a Monomer
Polycondensation Mechanisms for Amino Diacid-Based Polyamides and Polyesters
Polycondensation is a type of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or hydrogen chloride. libretexts.org This mechanism is the primary route for synthesizing polymers from 6-aminoundecanedioic acid.
Polyamide Formation: Polyamides are polymers characterized by repeating units linked by amide bonds (-CO-NH-). chemguide.co.uk The synthesis of polyamides can be achieved by reacting a diamine with a dicarboxylic acid. studymind.co.uk However, a monomer like this compound, which contains both an amine group and two carboxylic acid groups, can undergo self-condensation. In this reaction, the amino group of one monomer attacks a carboxyl group of another monomer, forming an amide linkage and eliminating a molecule of water. libretexts.org This process can continue, leading to the formation of a long-chain polyamide. A key feature of a homopolymer derived from this compound is the presence of a pendant (side) carboxylic acid group at each repeating unit, making it a functionalized polyamide with potential for further chemical modification.
Polyester (B1180765) Formation: Polyesters are polymers containing ester functional groups (-COO-) in their main chain. scienceinfo.com They are typically synthesized through the polycondensation of a dicarboxylic acid with a diol (an alcohol with two hydroxyl groups). libretexts.org this compound can act as the dicarboxylic acid monomer in this process. When reacted with a diol, such as ethane-1,2-diol, it forms ester linkages, again with the elimination of water. scienceinfo.comlibretexts.org The resulting polymer would be a polyester with a pendant amino group at each repeating unit. These amino groups can significantly influence the polymer's properties, such as its hydrophilicity and chemical reactivity, and can serve as sites for grafting other polymer chains or attaching bioactive molecules.
Synthesis and Characterization of Novel Polymer Architectures Incorporating this compound
The unique trifunctional nature of this compound (one amine group and two carboxylic acid groups) allows for the creation of polymers with more complex architectures than simple linear chains.
Linear and Branched Polymer Synthesis
Linear Polymer Synthesis: A linear polymer consists of a single, unbranched backbone chain. wikipedia.org The self-polycondensation of this compound, where the amine group reacts with one of the two available carboxylic acid groups, would theoretically produce a linear polyamide. In this scenario, the second carboxylic acid group on each monomer unit becomes a pendant group along the polymer chain. Similarly, reacting this compound with a difunctional diol would result in a linear polyester with pendant amine groups.
Branched Polymer Synthesis: Branched polymers feature side chains attached to the main polymer backbone. wikipedia.org Branching can be intentionally introduced by using a monomer with more than two reactive functional groups. wikipedia.orgdtic.mil With this compound, branching can be achieved in several ways:
Polyamides: By reacting this compound with a small amount of a polyamine (a molecule with three or more amino groups), the polyamine can act as a branching point, initiating the growth of multiple polyamide chains. wikipedia.org
Polyesters: The pendant amine groups on a linear polyester chain made from this compound could be reacted with a dicarboxylic acid, leading to the formation of cross-links or branches between chains.
Hyperbranched Polymers: Under specific reaction conditions, the A2B functionality (where A is the amine and B are the two carboxylic acids) of the monomer could potentially lead to the formation of highly branched, dendrimer-like structures known as hyperbranched polymers. nih.gov These structures are known for their unique properties, such as low viscosity and high solubility.
Copolymerization with Other Monomers
Copolymerization is the process of polymerizing two or more different types of monomers to create a copolymer. wikipedia.org This technique is widely used to modify and enhance polymer properties. wikipedia.org this compound can be copolymerized with a wide range of other monomers to create novel materials.
Polyamide Copolymers: It can be incorporated into existing polyamide synthesis processes. For instance, it could be added during the polymerization of hexamethylenediamine (B150038) and adipic acid (to make Nylon 6,6) or the ring-opening polymerization of caprolactam (to make Nylon 6). libretexts.orgchemguide.co.uk The inclusion of the this compound unit would introduce pendant carboxylic acid groups into the nylon structure, altering its properties, such as increasing its affinity for water and providing reactive sites for dyeing or cross-linking.
Poly(ester-amide)s: By reacting this compound with a diol and another dicarboxylic acid, a random poly(ester-amide) copolymer can be synthesized. researchgate.net These polymers combine the properties of both polyesters and polyamides, often resulting in materials with good mechanical strength and controlled biodegradability. researchgate.net The synthesis can also be designed to create block copolymers, where long sequences of polyester are linked to long sequences of polyamide, leading to materials with distinct phase-separated morphologies and unique performance characteristics. nih.govrsc.org
Relationship Between Monomer Structure and Theoretical Polymer Properties
The molecular structure of the monomer is a primary determinant of the macroscopic properties of the resulting polymer. eolss.net The long aliphatic chain and functional groups of this compound are expected to impart distinct characteristics to its polymers.
Theoretical Mechanical and Thermal Properties of Derived Polymers
The properties of polymers derived from this compound can be theoretically predicted by comparing them to well-known long-chain polyamides like Polyamide 11 (PA 11), which is made from 11-aminoundecanoic acid.
Thermal Properties: Polyamides with long aliphatic chains between amide groups, like PA 11, generally have lower melting temperatures (Tm) and glass transition temperatures (Tg) than short-chain polyamides like PA 6 or PA 6,6. researchgate.netkdfeddersen.com This is because the density of hydrogen bonds (formed between amide groups) is lower, allowing for greater chain flexibility. kdfeddersen.com A homopolymer of this compound would have a similar long aliphatic segment, suggesting it would also have a relatively low Tm and Tg. However, the pendant carboxylic acid groups would likely form strong intermolecular hydrogen bonds, which could increase the Tg and modify the crystalline structure compared to a non-functionalized equivalent like PA 11.
Mechanical Properties: Long-chain polyamides are known for their good impact resistance, especially at low temperatures, and flexibility. researchgate.net The polymer from this compound would be expected to share this flexibility due to its long C11 backbone. However, the pendant carboxylic acid groups could act as points for strong intermolecular interactions or even covalent cross-linking, which would be expected to increase the polymer's modulus and tensile strength while potentially reducing its elongation at break. uobabylon.edu.iq
Table 1: Comparison of Theoretical Properties of a this compound Homopolymer with Standard Polyamides Note: Properties for the hypothetical homopolymer are estimations based on structure-property relationships.
| Property | Nylon 6 | Nylon 11 | Hypothetical this compound Homopolymer (Theoretical) | Rationale for Estimation |
|---|---|---|---|---|
| Monomer(s) | Caprolactam | 11-Aminoundecanoic Acid | This compound | Base monomer structure. |
| Melting Temperature (Tm) | ~220 °C | ~190 °C | ~170-200 °C | Long aliphatic chain lowers Tm relative to Nylon 6, but pendant -COOH groups may increase it slightly compared to Nylon 11 due to enhanced hydrogen bonding. |
| Glass Transition Temp. (Tg) | ~50 °C | ~42 °C | ~45-55 °C | Long chain provides flexibility (lowering Tg), but pendant -COOH groups restrict chain motion (increasing Tg). The net effect could be similar to existing nylons. |
| Tensile Strength | High | Moderate | Moderate to High | The flexible backbone suggests moderate strength, but intermolecular bonding via pendant -COOH groups could significantly increase it. byjus.com |
| Moisture Absorption | High | Very Low | High | The long aliphatic chain reduces water absorption, but the numerous pendant carboxylic acid groups are highly hydrophilic, leading to an overall expectation of high moisture uptake. researchgate.net |
Degradation Mechanisms and Biocompatibility Considerations in Polymer Design
Degradation Mechanisms: Polymers intended for biomedical or environmental applications must have predictable degradation profiles. The primary degradation pathway for both polyamides and polyesters is hydrolysis, where the amide or ester bonds are cleaved by water. mdpi.comdoi.org This process is essentially the reverse of polycondensation and leads to a reduction in the polymer's molecular weight, causing a loss of mechanical properties and eventual embrittlement. ifremer.fr The rate of hydrolysis depends on factors like temperature, pH, and the polymer's hydrophilicity. mdpi.com Polymers from this compound, with their hydrophilic pendant groups, might exhibit faster hydrolysis rates than non-polar polyamides. Thermal oxidation, which involves radical chain reactions initiated by heat and oxygen, is another major degradation route that causes chain scission and discoloration. safic-alcan.comresearchgate.net
Biocompatibility Considerations: Biocompatibility refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host. doi.orgresearchgate.net For a biodegradable polymer, the toxicity of its degradation products is a critical concern. doi.org Polymers synthesized from amino acids or their derivatives are highly attractive for medical applications because their degradation products are expected to be biocompatible. tandfonline.comnih.gov The degradation of a polymer made from this compound would release the monomer itself, an amino acid derivative, which the body may be able to process through natural metabolic pathways. farmaciajournal.com This contrasts with many conventional synthetic polymers that can release non-metabolizable and potentially inflammatory byproducts. Therefore, polymers based on this compound hold promise for applications such as biodegradable sutures, drug delivery systems, and tissue engineering scaffolds. farmaciajournal.commdpi.com
Advanced Analytical and Spectroscopic Characterization in Academic Research
High-Resolution Chromatographic Techniques for Purity Assessment and Separation
High-resolution chromatographic techniques are indispensable for verifying the purity of synthesized 6-aminoundecanedioic acid and for its separation from reaction intermediates, byproducts, or isomers. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful tool for separating volatile compounds. However, due to the low volatility and polar nature of amino acids, derivatization is a necessary prerequisite for the analysis of this compound by GC-MS. This process replaces active hydrogens on the amino and carboxylic acid groups with nonpolar moieties, thereby increasing the compound's volatility and improving its chromatographic behavior. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the analyte into its more stable and less moisture-sensitive tert-butyldimethylsilyl (TBDMS) derivative.
The resulting TBDMS derivative of this compound would exhibit characteristic fragmentation patterns upon electron ionization in the mass spectrometer. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with several key fragment ions that provide structural information. Analysis of these fragments allows for the confirmation of the molecular weight and the carbon chain length. dss.go.th
Table 1: Predicted GC-MS Data for TBDMS-derivatized this compound
| Parameter | Predicted Value/Observation |
|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Expected Molecular Ion (M+) | [M+H]+ corresponding to the tri-TBDMS derivative |
| Key Fragment Ions | Fragments resulting from cleavage adjacent to the amino group and loss of TBDMS groups |
| Column Type | Nonpolar capillary column (e.g., DB-5ms) |
| Elution Profile | A single, sharp peak indicating high purity of the derivatized analyte |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. restek.com Reversed-phase liquid chromatography (RPLC) can be employed, where the separation is based on the compound's polarity. nih.gov Due to its polar functional groups, this compound would typically have a short retention time on a nonpolar stationary phase. To enhance retention and improve peak shape, ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) might be utilized. restek.com
Coupling the liquid chromatograph to a mass spectrometer, typically with an electrospray ionization (ESI) source, allows for sensitive detection and mass determination. In positive ion mode, the protonated molecule [M+H]+ would be observed, while in negative ion mode, the deprotonated molecule [M-H]- would be detected. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for structural confirmation. researchgate.net
Table 2: Predicted LC-MS Data for this compound
| Parameter | Predicted Value/Observation |
|---|---|
| Chromatography Mode | Reversed-Phase (C18 column) or HILIC |
| Mobile Phase | Acetonitrile/water gradient with formic acid or ammonium (B1175870) formate |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Expected Precursor Ion (Positive) | m/z corresponding to [C11H21NO4 + H]+ |
| Expected Precursor Ion (Negative) | m/z corresponding to [C11H21NO4 - H]- |
| MS/MS Fragmentation | Loss of H2O, CO2, and cleavage of the alkyl chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
1H, 13C, and 2D NMR Experiments
The ¹H NMR spectrum of this compound would display signals corresponding to the different types of protons in the molecule. The protons on the long alkyl chain would appear as a complex multiplet in the upfield region (typically 1.2-1.6 ppm). The protons on the carbons adjacent to the carboxylic acid groups would be deshielded and appear further downfield (around 2.2-2.4 ppm). The proton on the carbon bearing the amino group would also be shifted downfield (around 2.8-3.2 ppm). The acidic protons of the carboxylic acids would give rise to a broad signal at a significantly downfield chemical shift (10-12 ppm), which would disappear upon addition of D₂O. libretexts.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the two carboxylic acid groups would resonate at the most downfield positions (around 175-185 ppm). The carbon atom attached to the nitrogen would appear around 50-60 ppm, while the carbons of the aliphatic chain would be found in the 20-40 ppm range. princeton.edu
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to trace the proton network along the undecane (B72203) chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of all C-H pairs.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in D₂O)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1, C11 (COOH) | - | ~180 |
| C2, C10 (CH₂) | ~2.2 | ~35 |
| C3, C9 (CH₂) | ~1.5 | ~25 |
| C4, C8 (CH₂) | ~1.3 | ~29 |
| C5, C7 (CH₂) | ~1.4 | ~32 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are excellent for identifying the functional groups present in a molecule. nih.govnih.gov
In the IR spectrum of this compound, a very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of hydrogen-bonded carboxylic acids. libretexts.org The C=O stretching vibration of the carboxylic acid groups would give a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the primary amine would likely appear as a medium intensity band around 3300-3500 cm⁻¹, potentially overlapping with the broad O-H band. The C-H stretching vibrations of the aliphatic chain would be observed just below 3000 cm⁻¹. okstate.edu
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch would also be observable. The C-C and C-H vibrations of the long alkyl chain would give rise to distinct bands in the Raman spectrum, which are often stronger and better resolved than in the IR spectrum. nih.gov The symmetric stretching of the carboxylate group (if the sample is in a zwitterionic form) would also be Raman active. ias.ac.in
X-ray Crystallography for Solid-State Structural Determination
For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. wikipedia.org This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov
The crystal structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. It would also provide insight into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. It is highly probable that in the crystalline state, this compound exists as a zwitterion, with the amino group protonated (NH₃⁺) and the carboxylic acid groups deprotonated (COO⁻). The crystal structure would be stabilized by a network of hydrogen bonds between the ammonium groups and the carboxylate groups of neighboring molecules.
Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Advanced mass spectrometry (MS) serves as a critical tool in the unequivocal identification and structural elucidation of molecules like this compound. Techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) provide precise molecular mass determination and reveal detailed fragmentation patterns that act as a molecular fingerprint.
The molecular formula of this compound is C₁₁H₂₁NO₄, which corresponds to a monoisotopic mass of 231.14706 Da. researchgate.net In typical ESI-MS analysis under positive ion mode, the compound is readily protonated to form the pseudomolecular ion [M+H]⁺, which would be observed at a mass-to-charge ratio (m/z) of approximately 232.154. High-resolution mass spectrometry can confirm the elemental composition of this ion with high accuracy, distinguishing it from other molecules of the same nominal mass.
Collision-induced dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometer (MS/MS) provides structurally significant fragment ions. The fragmentation of this compound is dictated by the presence of its three functional groups: two carboxylic acids and one primary amine. The fragmentation pathways are predictable based on the established behavior of these groups.
Key predicted fragmentation reactions for protonated this compound include:
Loss of Water (H₂O): The carboxylic acid groups can readily lose a molecule of water (18.01 Da), leading to the formation of an acylium ion. This can occur once or twice, resulting in fragments at m/z 214.144 and m/z 196.133.
Loss of Ammonia (B1221849) (NH₃): The primary amine group can be eliminated as a neutral ammonia molecule (17.03 Da), particularly after initial fragmentation events.
Alpha-Cleavage: The C-C bonds adjacent to the nitrogen atom are susceptible to cleavage. For this compound, this can occur on either side of the C-6 carbon. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. nih.gov
Cleavage between C-6 and C-7 results in the loss of a C₄H₈COOH radical, leading to a fragment ion containing the amine group.
Cleavage between C-5 and C-6 results in the loss of a C₅H₁₀COOH radical, also generating a characteristic amine-containing fragment.
Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂, 44.01 Da) can also occur, typically after an initial loss of water.
The analysis of this compound by GC-MS is also feasible but requires a crucial derivatization step to increase the compound's volatility. nih.govnih.gov The polar amine and carboxylic acid groups make the underivatized molecule unsuitable for GC analysis. Common derivatization strategies involve silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, or esterification of the carboxylic acid groups. mdpi.com For example, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would increase the molecular weight by 72 Da for each TMS group added. The mass spectrum of the derivatized molecule would then exhibit fragmentation patterns characteristic of the silyl (B83357) derivatives. restek.com
The following table summarizes the predicted key fragment ions for underivatized this compound in ESI-MS/MS.
| Predicted m/z | Proposed Ion Formula | Proposed Fragmentation Pathway |
|---|---|---|
| 232.154 | [C₁₁H₂₂NO₄]⁺ | [M+H]⁺ (Protonated Molecule) |
| 214.144 | [C₁₁H₂₀NO₃]⁺ | [M+H - H₂O]⁺ |
| 196.133 | [C₁₁H₁₈NO₂]⁺ | [M+H - 2H₂O]⁺ |
| 186.149 | [C₁₀H₂₀NO₂]⁺ | [M+H - H₂O - CO]⁺ |
| 130.123 | [C₇H₁₆NO]⁺ | Alpha-cleavage at C5-C6 bond |
| 116.107 | [C₆H₁₄NO]⁺ | Alpha-cleavage at C6-C7 bond |
This detailed fragmentation analysis, whether through direct measurement of the native molecule by ESI-MS or analysis of a derivative by GC-MS, allows for confident identification and structural confirmation of this compound in complex research samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
